Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-
CAS No.: 2225174-71-8
Cat. No.: VC16220808
Molecular Formula: C8H6BBrN2O2S
Molecular Weight: 284.93 g/mol
* For research use only. Not for human or veterinary use.
![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- - 2225174-71-8](/images/structure/VC16220808.png)
Specification
CAS No. | 2225174-71-8 |
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Molecular Formula | C8H6BBrN2O2S |
Molecular Weight | 284.93 g/mol |
IUPAC Name | [2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid |
Standard InChI | InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H |
Standard InChI Key | RXQUCMOLKMODJB-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The compound features a pyridine ring substituted at the 2-, 4-, and 6-positions with bromine, boronic acid (-B(OH)₂), and a 4-thiazolyl group, respectively (Figure 1). The boronic acid group adopts a trigonal planar geometry, as observed in crystallographic studies of phenylboronic acid derivatives . The vacant p orbital on boron facilitates interactions with Lewis bases, a property critical to its reactivity in cross-coupling reactions .
The 4-thiazolyl substituent introduces sulfur and nitrogen heteroatoms into the system, potentially enhancing electronic delocalization and influencing the compound’s acidity. Comparative studies of thiazole-containing boronic acids, such as B-(4-((2-thiazolylamino)carbonyl)phenyl)boronic acid (PubChem CID: 44118748) , demonstrate that thiazole rings participate in hydrogen bonding and π-stacking interactions, which may stabilize crystalline forms or supramolecular assemblies.
Table 1: Comparative Molecular Data for Selected Boronic Acid Derivatives
Synthetic Methodologies and Precursor Systems
Retrosynthetic Analysis
The synthesis of B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-boronic acid likely proceeds via sequential functionalization of a pyridine core. A plausible route involves:
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Halogenation: Introducing bromine at the 2-position via electrophilic substitution, as seen in the synthesis of 2-bromo-6-(2-pyridyl)pyridine-4-boronic acid .
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Cross-Coupling for Thiazolyl Introduction: Suzuki-Miyaura coupling between a bromopyridine boronic ester and a 4-thiazolyl organometallic reagent .
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Boronic Acid Installation: Transmetalation or protection/deprotection strategies to introduce the -B(OH)₂ group, guided by methods for arylboronic acid synthesis .
Challenges in Boronic Acid Stability
Boronic acids are prone to protodeboronation under acidic or aqueous conditions . The electron-withdrawing thiazolyl group may exacerbate this instability, necessitating anhydrous reaction conditions or the use of stabilizing ligands like diethanolamine .
Reactivity and Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions. For example, analogous compounds such as 2-bromo-6-(4-pyridyl)pyridine-4-boronic acid (CAS 2225176-40-7) serve as bifunctional building blocks in synthesizing bipyridine ligands for catalysis. The thiazolyl moiety in the target compound could similarly act as a directing group or modify electronic properties in catalytic systems.
Supramolecular and Material Science Applications
Boronic acids form dynamic covalent bonds with diols, enabling applications in sensors and self-healing materials . The thiazolyl group’s hydrogen-bonding capacity, as observed in B-(4-((2-thiazolylamino)carbonyl)phenyl)boronic acid , suggests potential for designing stimuli-responsive polymers or molecular recognition platforms.
Spectroscopic and Computational Insights
NMR Spectral Predictions
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¹H NMR: Downfield shifts for protons adjacent to the electron-deficient boron atom (δ 8.5–9.0 ppm for pyridyl H) .
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¹¹B NMR: A signal near δ 30 ppm, consistent with tricoordinate boron .
Density Functional Theory (DFT) Studies
Computational models predict partial double-bond character in the B–C bond (length ~1.56 Å), analogous to phenylboronic acid . The thiazolyl group’s electron-withdrawing nature may reduce boron’s Lewis acidity compared to pyridyl-substituted analogs .
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